molecular formula C22H17N3O5 B11623193 methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate

methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate

Cat. No.: B11623193
M. Wt: 403.4 g/mol
InChI Key: QQGIVLPDOUVZRN-BOPFTXTBSA-N
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Description

Methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate is a complex organic compound with a unique structure that combines an indole ring with a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a tetrahydropyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate
  • Methyl {3-[(Z)-(2,4,6-dioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate
  • Methyl {3-[(Z)-(2,4,6-trioxo-1-methylpyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

methyl 2-[3-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate

InChI

InChI=1S/C22H17N3O5/c1-30-19(26)13-24-12-14(16-9-5-6-10-18(16)24)11-17-20(27)23-22(29)25(21(17)28)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,23,27,29)/b17-11-

InChI Key

QQGIVLPDOUVZRN-BOPFTXTBSA-N

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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